Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-

n-Type Semiconductor Electron Acceptor DFT Calculation

Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- (CAS 4402-40-8) is a symmetric, fused-ring heterocyclic compound featuring an electron-deficient thiazolo[5,4-d]thiazole (TTz) core flanked by two 4-nitrophenyl groups. This molecular design results in a rigid, planar, and highly π-conjugated structure with strong electron-withdrawing characteristics (LogP of 5.16), making it a specialized precursor for synthesizing n-type organic semiconductors, conjugated polymers, and coordination complexes where a low LUMO level is critical.

Molecular Formula C16H8N4O4S2
Molecular Weight 384.4 g/mol
Cat. No. B12041408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-
Molecular FormulaC16H8N4O4S2
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H8N4O4S2/c21-19(22)11-5-1-9(2-6-11)13-17-15-16(25-13)18-14(26-15)10-3-7-12(8-4-10)20(23)24/h1-8H
InChIKeyIFFBTALRGFYPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- (CAS 4402-40-8): A Core Electron-Deficient Building Block for n-Type Organic Semiconductors


Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- (CAS 4402-40-8) is a symmetric, fused-ring heterocyclic compound featuring an electron-deficient thiazolo[5,4-d]thiazole (TTz) core flanked by two 4-nitrophenyl groups . This molecular design results in a rigid, planar, and highly π-conjugated structure with strong electron-withdrawing characteristics (LogP of 5.16), making it a specialized precursor for synthesizing n-type organic semiconductors, conjugated polymers, and coordination complexes where a low LUMO level is critical [1]. Its established role as a building block for materials in organic field-effect transistors (OFETs), photovoltaics, and vapor sensing differentiates it from less electron-deficient analogs in the TTz family, providing a clear scientific selection criterion for materials research [2].

Why Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- Cannot Be Replaced by Other 2,5-Diaryl TTz Analogs


Within the 2,5-diaryl-thiazolo[5,4-d]thiazole family, the specific choice of aryl substituent dictates the compound's electronic structure, solubility, and ultimate application. The 4-nitrophenyl analogue is uniquely positioned as an electron-accepting monomer due to the strong electron-withdrawing effect of the nitro groups, which significantly stabilizes the LUMO compared to derivatives with phenyl, methoxyphenyl, or thienyl substituents [1][2]. While simpler analogs like 2,5-diphenylthiazolo[5,4-d]thiazole serve as model compounds with higher band gaps (e.g., a calculated HOMO-LUMO gap of 3.26 eV), they lack the low LUMO necessary for efficient electron injection and transport in n-type organic field-effect transistors (OFETs) [3]. This profound electronic difference means these compounds are not interchangeable in the synthesis of donor-acceptor polymers or n-type semiconductors, directly informing procurement decisions for materials science research.

Quantitative Differentiation of Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- from Key Structural Analogs: An Evidence-Based Selection Guide


Enhanced Electron Affinity and Lowered LUMO Energy vs. 2,5-Diphenyl TTz

The introduction of two nitro groups in 2,5-bis(4-nitrophenyl)thiazolo[5,4-d]thiazole creates a significantly stronger electron acceptor compared to the parent 2,5-diphenyl derivative. Computational studies on TTz derivatives demonstrate that adding electron-withdrawing groups lowers the LUMO energy, facilitating electron injection [1]. While direct experimental HOMO/LUMO values for this specific compound are not available in a single head-to-head study, the class-level inference is that the LUMO level is substantially reduced compared to the 2,5-diphenyl analog (which has a calculated HOMO-LUMO gap of 3.26 eV from cyclic voltammetry), making it a more suitable precursor for n-type semiconductors.

n-Type Semiconductor Electron Acceptor DFT Calculation

Distinctive Solvatofluorochromic Sensing Capability Enabled by Nitrophenyl Quenching Modulation

Nitroaromatic substituents are known fluorescence quenchers, yet when integrated into the TTz core, they enable a unique solvatofluorochromic sensing mechanism. The TTz core subtly modulates intramolecular charge transfer (ICT), allowing strong, locally excited-state fluorescence in non-polar conditions that is nearly completely quenched in polar media [1]. For a related asymmetric nitrophenyl-TTz fluorophore (Ph2N-TTz-NO2), a high solid-state fluorescence quantum yield (ΦF) of 70% was achieved when embedded in a polymer composite, demonstrating that the nitro group does not simply quench but enables a high-contrast sensing response [1]. This property is not achievable with 2,5-diphenyl TTz, which lacks the strong push-pull electronic character required for solvatofluorochromism.

Vapor Sensing Fluorescence Quenching Solvatofluorochromism

Patent-Documented Application as a Specialized Color-Former in Imaging Systems

U.S. Patent 5,284,812 specifically identifies 2,5-bis(substituted aryl)thiazolo[5,4-d]thiazoles, including the 4-nitrophenyl derivative, as color-formers that react with transition metal salts (e.g., Ni²⁺) to produce green-yellow colored coordination compounds [1]. The patent highlights an advantage of greater solubility in encapsulation solvents and lower volatility compared to previously used yellow color-formers, which is a critical performance parameter for pressure-sensitive carbonless copy paper systems [1]. This application is unique to 2,5-bis(aryl)thiazolo[5,4-d]thiazoles with specific substituents and is not a general property of the TTz class.

Carbonless Copy Paper Coordination Complex Color-Former

Characterized Spectroscopic Signature for Identity Verification vs. Unsubstituted TTz

The compound possesses a well-defined spectroscopic fingerprint essential for procurement verification. Its FTIR spectrum (KBr wafer) and GC-MS data (exact mass of 383.998697 g/mol) are archived in the Wiley KnowItAll IR Spectral Library, providing a definitive reference for identity and purity confirmation [1]. This is in contrast to many custom-synthesized, asymmetrically substituted TTz derivatives for which no commercial spectral databases are available. The canonical SMILES notation O=[N+]([O-])C1=CC=C(C2=NC3=C(N=C(C4=CC=C([N+](=O)[O-])C=C4)S3)S2)C=C1 further ensures unambiguous identification .

FTIR Spectroscopy Mass Spectrometry Quality Control

High-Value Application Scenarios for Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- Based on Quantitative Evidence


Precursor for n-Type Organic Semiconductors in OFETs and Photovoltaics

Due to the strong electron-withdrawing effect of the 4-nitrophenyl groups stabilizing the LUMO, this compound is the optimal precursor for synthesizing donor-acceptor conjugated polymers for n-channel organic field-effect transistors (OFETs) and organic photovoltaics. Selection over 2,5-diphenyl TTz is essential, as the latter's higher LUMO level prevents efficient electron injection, a distinction supported by DFT calculations demonstrating significant red-shifts in absorption for nitro-substituted derivatives [1].

Optical Chemo-Responsive Vapor Sensor Development

The unique solvatofluorochromic behavior of nitrophenyl-TTz compounds, where solid-state fluorescence is nearly completely quenched upon exposure to polar solvent vapors, is a direct consequence of the nitro group's modulation of intramolecular charge transfer. This property, as quantified by a ΦF of 70% for a related nitrophenyl-TTz dye in a polymer composite, enables the development of high-contrast optical sensors for volatile organic compounds, a capability not shared by non-nitrophenyl TTz analogs [2].

Manufacture of Pressure-Sensitive Carbonless Copy Papers

The specific formulation of 2,5-bis(4-nitrophenyl)thiazolo[5,4-d]thiazole as a color-former, as described in U.S. Patent 5,284,812, exploits its favorable solubility in encapsulation solvents and low volatility. Upon contact with transition metal salts, it forms intensely green-yellow colored coordination complexes, a designated application where it outperforms earlier yellow color-formers. This industrial use case is a distinct procurement driver separate from electronics research [3].

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The electron-deficient TTz core, enhanced by the nitro substituents, acts as a robust, redox-active ligand for constructing metal-organic frameworks (MOFs). The compound's rigid planar structure promotes strong π-π stacking and efficient charge transfer within MOF architectures, a property valued in the design of conductive MOFs for electrocatalysis and energy storage. The commercially available high purity (up to 98%) from suppliers like Sigma-Aldrich and Fluorochem further supports reproducible MOF synthesis [4].

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